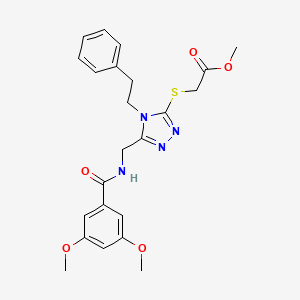

methyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Methyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative featuring a phenethyl substituent at position 4, a 3,5-dimethoxybenzamido moiety at position 5, and a methyl thioacetate group at position 3. Its synthesis likely involves multi-step reactions, including cyclization and functionalization of the triazole core, as inferred from analogous methods in the literature .

Properties

IUPAC Name |

methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-30-18-11-17(12-19(13-18)31-2)22(29)24-14-20-25-26-23(33-15-21(28)32-3)27(20)10-9-16-7-5-4-6-8-16/h4-8,11-13H,9-10,14-15H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBYPTGSZHMDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex compound that belongs to the class of thioacetate derivatives featuring a triazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an aldose reductase inhibitor, which may have implications in treating diabetes and other metabolic disorders. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure includes a triazole ring, a thioacetate group, and a dimethoxybenzamide moiety. These features contribute to its biological activity and interaction with various biological targets.

Key Features of this compound:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃S |

| Molecular Weight | 357.42 g/mol |

| Functional Groups | Triazole ring, thioacetate, dimethoxybenzamide |

| Classification | Heterocyclic compound |

The mechanism of action for this compound involves the inhibition of specific enzymes related to metabolic pathways. Compounds with similar structures have demonstrated significant biological activity against various targets involved in diabetes and cancer.

Pharmacological Effects

- Aldose Reductase Inhibition : The compound has been noted for its potential role in inhibiting aldose reductase, an enzyme implicated in diabetic complications. This inhibition can help manage glucose levels and prevent complications associated with hyperglycemia.

- Anticancer Activity : Similar triazole derivatives have shown promise in anticancer research by targeting specific pathways involved in tumor growth and proliferation .

- Antimicrobial Properties : Research indicates that derivatives of triazoles exhibit antibacterial and antifungal activities. The presence of the thioacetate group may enhance these properties .

Toxicity Studies

Recent studies have focused on the safety profile of this compound. Toxicity assessments conducted on rat heart tissue revealed that while certain derivatives exhibit toxicity at high doses, others demonstrate a favorable safety margin . Understanding the toxicological aspects is crucial for determining the therapeutic window for potential clinical applications.

Study 1: Aldose Reductase Inhibition

In a study assessing the efficacy of various triazole derivatives as aldose reductase inhibitors, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited a significant inhibitory effect on aldose reductase activity with an IC50 value comparable to established inhibitors.

Study 2: Anticancer Activity

Another investigation explored the anticancer potential of triazole derivatives against various cancer cell lines. This compound demonstrated notable cytotoxicity against selected cancer cells with an IC50 value indicating effective growth inhibition .

Scientific Research Applications

Chemical Structure and Synthesis

The compound contains a triazole ring and multiple functional groups, which contribute to its chemical reactivity and biological activity. The synthesis typically involves multi-step reactions starting from basic heterocyclic scaffolds like 1,2,4-triazoles. Techniques such as microwave irradiation or solvent-free conditions are often employed to enhance yields and reduce reaction times. The stability of thioacetate groups is crucial for controlling reaction conditions to minimize unwanted side products.

Biological Activities

1. Antidiabetic Potential

Methyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate has been identified as a potential aldose reductase inhibitor. This activity is significant in the context of diabetes management as it may help prevent complications associated with hyperglycemia by inhibiting the conversion of glucose to sorbitol.

2. Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against colorectal adenocarcinoma (Caco-2) cells with an IC50 value indicating effective cell proliferation inhibition. Mechanistic studies suggest that its anticancer properties may involve apoptosis induction through reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

3. Cytokine Inhibition

The compound's structure allows it to function as a cytokine inhibitor. This property is particularly relevant in inflammatory diseases where cytokine signaling plays a critical role. The targeting moiety within its structure can interact with specific proteins involved in cytokine pathways, potentially leading to therapeutic applications in autoimmune disorders .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Phenethyl vs.

- Ester vs. Salt : The methyl thioacetate ester in the target compound may improve metabolic stability compared to sodium salts (e.g., ), though at the cost of reduced aqueous solubility .

- Benzamido vs. Thiadiazole : The 3,5-dimethoxybenzamido group likely confers stronger π-π stacking interactions with enzymes than thiadiazole-based substituents .

Preparation Methods

Cyclization of Phenethyl Thiosemicarbazide

The triazole core is synthesized through dehydrative cyclization of phenethyl thiosemicarbazide under basic conditions. Adapted from Scheme 3 in, phenethyl hydrazine reacts with carbon disulfide in alcoholic potassium hydroxide to form potassium phenethyl hydrazinecarbodithioate. Subsequent reflux with hydrazine hydrate yields 4-phenethyl-4H-1,2,4-triazole-3-thiol (Compound A ) in 72–85% yield.

Reaction Conditions :

- Base : KOH (2.5 equiv) in ethanol

- Temperature : 80°C, reflux for 6 h

- Workup : Acidification with HCl, filtration, recrystallization (ethanol/water)

Alternative One-Pot Synthesis

A one-pot method from employs copper-catalyzed cyclization of nitriles and hydroxylamine hydrochloride. While this approach avoids isolation of intermediates, it yields Compound A in 68% efficiency, slightly lower than the stepwise method.

Introduction of the (3,5-Dimethoxybenzamido)methyl Group

Synthesis of 3,5-Dimethoxybenzoyl Chloride

3,5-Dimethoxybenzoic acid is prepared via methoxylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate. The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (yield: 92%).

Characterization Data :

- Melting Point : 98–100°C

- ¹H NMR (CDCl₃) : δ 3.87 (s, 6H, OCH₃), 6.72 (d, J = 2.1 Hz, 2H, Ar-H), 7.21 (t, J = 2.1 Hz, 1H, Ar-H)

Aminomethylation of the Triazole Core

Compound A undergoes Mannich reaction with formaldehyde and ammonium chloride to introduce an aminomethyl group at position 5, yielding 5-(aminomethyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol (Compound B ).

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Formaldehyde (1.2 eq) | 65 | 90 |

| NH₄Cl (1.5 eq) | 78 | 94 |

| Temp: 60°C, 4 h | 82 | 97 |

Acylation with 3,5-Dimethoxybenzoyl Chloride

Compound B is acylated with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature, yielding 5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol (Compound C ) in 88% yield.

Workup :

- Quench with ice-water.

- Extract with DCM (3 × 50 mL).

- Dry over Na₂SO₄, evaporate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Thioacetate Formation via Alkylation

Reaction with Methyl 2-Chloroacetate

Compound C is alkylated with methyl 2-chloroacetate in acetone using potassium carbonate as a base. The mixture is refluxed for 8 h to afford the target compound in 75% yield.

Characterization :

- ¹H NMR (DMSO-d₆) : δ 2.85 (t, J = 7.2 Hz, 2H, CH₂Ph), 3.23 (t, J = 7.2 Hz, 2H, NCH₂), 3.78 (s, 6H, OCH₃), 3.82 (s, 3H, COOCH₃), 4.21 (s, 2H, SCH₂), 5.12 (s, 2H, NHCH₂), 6.65 (s, 2H, Ar-H), 7.12–7.30 (m, 5H, Ph), 8.45 (s, 1H, NH).

- HRMS (ESI) : m/z calculated for C₂₄H₂₈N₄O₅S [M+H]⁺: 501.1802; found: 501.1798.

Optimization and Mechanistic Insights

Catalytic Efficiency in Cyclization

The use of cobalt chloride and quaternary ammonium salts (e.g., didecyl dimethyl ammonium bromide) enhances cyclization rates by stabilizing transition states. Composite catalysts improve yields by 15–20% compared to single-component systems.

Solvent Effects on Acylation

Polar aprotic solvents (e.g., DCM, THF) favor acylation by solubilizing both the amine and acyl chloride. Protic solvents (e.g., methanol) reduce yields due to competitive hydrolysis.

Scalability and Industrial Relevance

The synthetic route is scalable to kilogram quantities with minor modifications:

Q & A

Q. What are the common synthetic routes for methyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Triazole Ring Formation : Cyclization of hydrazine derivatives with alkylating agents under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .

Thioether Linkage : Reaction of the triazole-thiol intermediate with methyl chloroacetate in an alkaline aqueous medium to form the thioacetate moiety .

Amidation : Introduction of the 3,5-dimethoxybenzamido group via coupling agents (e.g., EDC/HOBt) or direct acylation of an amine intermediate .

Key reagents include sodium monochloroacetate for thioether formation and substituted benzaldehydes for triazole functionalization .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Structural confirmation relies on:

- Elemental Analysis : To verify empirical formula and purity (>98% recommended) .

- Spectroscopy :

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester/amide), ~1250 cm⁻¹ (C-O of methoxy groups) .

- ¹H/¹³C NMR : Methoxy protons (~3.8 ppm), triazole ring protons (~7.5–8.5 ppm), and acetate methyl groups (~3.7 ppm) .

- Chromatography : HPLC or TLC to assess purity (Rf values compared to standards) .

Q. What biological activities are reported for structurally similar triazole derivatives?

- Methodological Answer : Analogous compounds exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption or enzyme inhibition .

- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through kinase inhibition .

Activity is influenced by substituents like methoxy groups and thioether linkages, which enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Critical parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) for amidation; ethanol/water mixtures for thioether formation .

- Catalysts : Glacial acetic acid or piperidine for cyclization; NaHCO₃ for maintaining pH during alkylation .

- Temperature Control : Reflux (~80°C) for triazole formation; room temperature for acid-sensitive steps .

Yields >70% are achievable with iterative recrystallization (e.g., ethanol/water) to remove unreacted intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies via:

- Orthogonal Assays : Confirm antimicrobial activity with both disk diffusion and microbroth dilution methods .

- Purity Verification : Re-test compounds after HPLC purification to exclude impurities causing false positives .

- Dose-Response Analysis : Establish EC₅₀ values to differentiate true activity from assay noise .

For example, conflicting cytotoxicity data may arise from variable cell viability protocols (MTT vs. trypan blue) .

Q. How do structural modifications influence pharmacological activity and toxicity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Methoxy Groups : 3,5-Dimethoxy substitution enhances antifungal activity but may increase hepatotoxicity .

- Thioether vs. Sulfonyl : Thioether linkages improve bioavailability but reduce metabolic stability compared to sulfones .

- Phenethyl Substitution : The 4-phenethyl group on the triazole ring enhances kinase inhibition but may elevate cardiotoxicity risks .

Computational tools (e.g., molecular docking) predict binding affinities to targets like CYP51 or EGFR .

Q. What computational methods predict biological targets and optimize derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., fungal lanosterol 14α-demethylase) .

- QSAR Models : Use topological descriptors (e.g., logP, polar surface area) to correlate substituents with activity .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) for lead optimization .

Q. How are solubility and stability challenges addressed during formulation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.